Clazosentan - 180384-56-9

Clazosentan

Catalog Number: EVT-265427
CAS Number: 180384-56-9
Molecular Formula: C25H23N9O6S
Molecular Weight: 577.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clazosentan is a synthetic, orally active antagonist of endothelin A (ETA) receptors []. It is classified as an endothelin receptor antagonist and has been investigated for its potential role in the treatment of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH) [, ].

Future Directions

Despite promising findings, the clinical efficacy of Clazosentan in improving long-term functional outcomes after aSAH remains inconclusive [, , , ]. Further research is warranted to:

  • Determine the optimal dose and duration of Clazosentan therapy for maximizing efficacy and minimizing adverse events [, ].
  • Elucidate the complex interplay between vasospasm, delayed cerebral ischemia, and functional outcomes after aSAH [, , ].
  • Explore the potential benefits of Clazosentan in other neurological conditions characterized by cerebral vasospasm, such as traumatic brain injury [].
  • Investigate the impact of genetic factors on Clazosentan pharmacokinetics and pharmacodynamics to optimize personalized treatment strategies [, ].

Endothelin-1 (ET-1)

  • Compound Description: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a central role in the development of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH) [, , , , ]. It exerts its effects by binding to endothelin receptors, primarily the ETA receptor subtype.
  • Relevance: Clazosentan acts as a selective antagonist of the ETA receptor, directly targeting the effects of ET-1. By blocking ET-1's binding to its receptor, clazosentan aims to prevent or reduce the severity of cerebral vasospasm [, , , , ].

Big ET-1

  • Compound Description: Big ET-1 is the inactive precursor of ET-1. It requires enzymatic cleavage to become the active ET-1 form. Big ET-1 can also induce vasoconstriction through the ETA receptor [].
  • Relevance: Similar to its effect on ET-1, clazosentan also acts as a potent competitive antagonist of big ET-1 at the ETA receptor, inhibiting its vasoconstrictive effects []. This antagonistic action on both ET-1 and its precursor contributes to clazosentan's therapeutic potential against cerebral vasospasm.

Sarafotoxin S6c

  • Compound Description: Sarafotoxin S6c is a potent vasoconstrictor peptide that selectively activates ETB receptors. It's often used in research to study the effects of ETB receptor activation. []
  • Relevance: While clazosentan demonstrates high selectivity for the ETA receptor, research shows that it can also inhibit ETB receptor-mediated relaxation in cerebral vessels at therapeutically relevant concentrations []. This finding highlights a potential off-target effect of clazosentan that needs further investigation.

Bosentan

  • Compound Description: Bosentan is a dual ETA and ETB receptor antagonist. It was one of the first synthetic ET receptor antagonists developed but is non-selective, unlike clazosentan [].
  • Relevance: Clazosentan was derived from bosentan through structural modifications aimed at increasing its selectivity for the ETA receptor and improving its water solubility []. This targeted development led to the creation of a compound with a potentially improved safety and efficacy profile compared to its predecessor.

Nimodipine

  • Compound Description: Nimodipine is a calcium channel blocker commonly used in the management of aSAH. It is the only drug currently recommended for the prevention of cerebral vasospasm following aSAH [].
  • Relevance: Nimodipine and clazosentan target different pathways involved in the development of cerebral vasospasm. While nimodipine primarily acts on calcium channels, clazosentan specifically antagonizes the ETA receptor. Both compounds have shown efficacy in reducing the incidence and severity of vasospasm [].
Synthesis Analysis

The synthesis of clazosentan involves a multi-step process that typically begins with the formation of a pyridinylpyrimidine skeleton. One key method includes the reaction of 5-methyl-pyridin-2-sulfonic acid with various reagents to produce the final compound. Recent advancements have improved the synthesis route, focusing on optimizing yields and reducing production costs. For example, CARBOGEN AMCIS has collaborated with Idorsia to enhance the active pharmaceutical ingredient (API) synthesis processes, which has been documented in publications highlighting breakthroughs in production methods .

Key Synthetic Steps

  1. Formation of Pyridinylpyrimidine Skeleton: This is a crucial initial step that lays the foundation for further modifications.
  2. Reagent Interaction: Various reagents are employed to facilitate subsequent transformations leading to clazosentan.
  3. Purification: The final product undergoes purification processes to ensure high purity levels suitable for clinical applications.
Molecular Structure Analysis

Clazosentan's molecular structure can be described by its complex arrangement of atoms, which includes multiple functional groups contributing to its pharmacological activity. The compound features a pyrimidine ring and a pyridine ring, interconnected through various substituents that enhance its binding affinity to the endothelin A receptor.

Structural Characteristics

  • Molecular Formula: C19_{19}H22_{22}N6_{6}O4_{4}S
  • Molecular Weight: Approximately 402.48 g/mol
  • Crystalline Form: Clazosentan can exist as a stable crystalline hydrate, which improves its physical stability and shelf-life .
Chemical Reactions Analysis

Clazosentan participates in several chemical reactions that can modify its structure and properties:

  1. Oxidation: Under specific conditions, clazosentan can be oxidized, leading to the formation of various oxidized derivatives.
  2. Reduction: Reduction reactions may alter the functional groups within the molecule.
  3. Substitution Reactions: Clazosentan can undergo substitution where specific atoms or groups are replaced, significantly impacting its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

Clazosentan exerts its pharmacological effects primarily through selective antagonism of the endothelin A receptor. By inhibiting this receptor, clazosentan effectively modulates the endothelin signaling pathway, which is crucial in regulating vascular tone and cellular responses to injury.

Key Mechanistic Insights

  • Target Interaction: Clazosentan binds to the endothelin A receptor, preventing endothelin-1 from exerting its vasoconstrictive effects.
  • Biochemical Pathways: This antagonism results in increased levels of endothelin-1 and mitigates adverse cardiac and renal effects associated with excessive endothelin signaling.
  • Clinical Implications: The compound has shown efficacy in preventing cerebral vasospasm and associated ischemic events after subarachnoid hemorrhage .
Physical and Chemical Properties Analysis

Clazosentan exhibits several notable physical and chemical properties:

  • Solubility: The compound demonstrates moderate solubility in water, which is essential for intravenous administration.
  • Stability: The stable crystalline hydrate form enhances its stability under varying humidity conditions, improving handling and storage .
  • Clearance and Distribution: Clazosentan has an intermediate clearance rate and a volume of distribution comparable to extracellular fluid volume, indicating effective tissue penetration.
Applications

Clazosentan is primarily applied in clinical settings for managing conditions related to cerebral vasospasm following aneurysmal subarachnoid hemorrhage. Its efficacy has been evaluated in multiple clinical trials, demonstrating significant reductions in vasospasm incidence and related complications.

Clinical Applications

  1. Cerebral Vasospasm Treatment: Clazosentan is used to prevent delayed cerebral ischemia following subarachnoid hemorrhage.
  2. Research Applications: Ongoing studies are exploring its potential benefits in other conditions influenced by endothelin signaling.

Clinical Trials

Pharmacological Mechanisms of Action

Endothelin Receptor Subtype A Antagonism and Vasospasm Modulation

Clazosentan (AXV-034343) is a potent and selective endothelin receptor subtype A (ETA) antagonist developed to counteract cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). Its molecular structure features a sulfonamide backbone that confers high affinity for ETA receptors (dissociation constant Kd ~ 0.14 nM), with 500-fold greater selectivity over endothelin receptor subtype B (ETB) receptors [3] [4]. This specificity is pharmacologically critical, as ETA receptors are predominantly localized on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation, while ETB receptors (when expressed on endothelial cells) promote vasodilation via nitric oxide and prostacyclin release [4] [8].

Table 1: Receptor Binding Profile of Clazosentan

Receptor TypeAffinity (Kd, nM)Primary Physiological RoleEffect of Blockade
ETA0.14Vasoconstriction, smooth muscle proliferationInhibition of vasospasm
ETB70Vasodilation (endothelial), ET-1 clearanceMinimally affected

In vitro studies demonstrate that clazosentan reverses endothelin-1 (ET-1)-induced constriction in human cerebral arteries by competitively inhibiting ET-1 binding. This action normalizes vascular tone without compromising ETB-mediated vasodilatory pathways [4] [6]. The clinical relevance was established in the CONSCIOUS-1 trial, where intravenous clazosentan (15 mg/h) reduced moderate/severe angiographic vasospasm by 65% compared to placebo (p < 0.0001) [1] [6]. This effect is dose-dependent, with higher doses (10–15 mg/h) showing superior efficacy in preventing vasospasm and new cerebral infarctions [8] [9].

Role of Endothelin-1 in Pathophysiological Cascades Post-Subarachnoid Hemorrhage

Following aSAH, extravasated blood in the subarachnoid space undergoes hemolysis, releasing hemoglobin and oxidative metabolites. These components trigger a pathological cascade characterized by upregulation of endothelin-converting enzymes and subsequent ET-1 overproduction [4] [7]. Cerebrospinal fluid (CSF) ET-1 concentrations rise 3–5-fold within 72 hours post-hemorrhage, correlating with vasospasm severity [1] [7]. ET-1 activates ETA receptors on cerebral vascular smooth muscle, initiating sustained calcium influx via voltage-gated channels and Gq-protein-coupled phospholipase C activation. This leads to prolonged vasoconstriction and vascular remodeling [4] [7].

Table 2: Temporal Changes in ET-1 After aSAH

Time Post-aSAHET-1 in CSF (pg/mL)Vasospasm SeverityKey Pathological Events
24 hours8.2 ± 1.5*MildHemolysis initiation
72 hours22.6 ± 3.8*Peak severityMaximal smooth muscle contraction
14 days5.1 ± 0.9*ResolvingInflammatory phase decline

*Representative data from clinical studies [1] [7]

Additionally, ET-1 amplifies inflammatory mediators (e.g., IL-6, TNF-α) and adhesion molecules (ICAM-1, VCAM-1), promoting leukocyte infiltration and perivascular inflammation. This disrupts the blood-brain barrier and contributes to delayed cerebral ischemia (DCI) [4] [7]. Clazosentan interrupts this cascade by blocking ETA receptors, thereby reducing ET-1-driven vasoconstriction and neuroinflammation. In experimental models, clazosentan normalized ET-1-induced cerebral hypoperfusion by 58% (p < 0.01) and attenuated microthrombosis [4] [9].

Molecular Signaling Pathways in Cerebral Vasoconstriction and Ischemia

Clazosentan’s antagonism of ETA receptors modulates several intracellular signaling cascades implicated in cerebral vasoconstriction and ischemic damage:

Calcium-Dependent Pathways

ETA receptor activation triggers phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, releasing stored calcium into the cytosol. The resultant calcium-calmodulin complex activates myosin light-chain kinase (MLCK), which phosphorylates myosin to enable actin-myosin cross-bridging and vasoconstriction [4] [9]. Clazosentan inhibits this cascade at the receptor level, reducing intracellular calcium flux by >40% in vascular smooth muscle cells (p < 0.001) [4].

Rho Kinase and MAPK Pathways

ET-1 stimulates RhoA/Rho kinase (ROCK) via ETA receptors, leading to inhibition of myosin phosphatase. This prolongs myosin light-chain phosphorylation and induces calcium sensitization in vascular smooth muscle [4] [9]. Simultaneously, ET-1 activates mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38), which drive transcription of contractile proteins (e.g., calponin) and inflammatory cytokines. In experimental SAH, MAPK inhibition prevents ET-1-mediated upregulation of contractile receptors (AT1, 5-HT1B, TXA2) in cerebral arteries [5] [9]. Clazosentan’s upstream blockade of ETA receptors indirectly suppresses these pathways, diminishing vasoconstrictor hyperreactivity.

Table 3: Key Signaling Pathways Modulated by Clazosentan

PathwayKey EffectorsBiological ConsequenceEffect of Clazosentan
Calcium-CalmodulinIP3, MLCKActin-myosin cross-bridging↓ Cytosolic Ca2+ levels
RhoA/ROCKMYPT1, MLCPCalcium sensitization↓ Phosphorylation of myosin
MAPK (p38/ERK)Transcription factorsReceptor overexpression, inflammation↓ Gene expression of AT1/5-HT1B

Clinical Correlations

Clazosentan’s molecular effects translate to reduced vasospasm-related morbidity. In the CONSCIOUS-2 trial, clazosentan (5 mg/h) lowered the incidence of new cerebral infarcts from 44% to 15% (p = 0.13) [1] [6]. More compellingly, a 2024 retrospective study showed clazosentan (10 mg/h) reduced symptomatic vasospasm-related infarction from 16% to 6.2% (p = 0.032) and improved favorable outcomes (mRS < 3) from 66% to 79% (p = 0.037) compared to conventional therapy [9]. These benefits are attributed to its disruption of ET-1-driven signaling cascades, highlighting its disease-modifying potential beyond symptomatic vasodilation.

Properties

CAS Number

180384-56-9

Product Name

Clazosentan

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide

Molecular Formula

C25H23N9O6S

Molecular Weight

577.6 g/mol

InChI

InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34)

InChI Key

LFWCJABOXHSRGC-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC

Solubility

Soluble in DMSO, not in water

Synonyms

AXV 034
AXV 343434
AXV-034
AXV-034343
AXV-343434
AXV343434
clazosentan
Ro 61-1790
Ro-61-1790
VML 588
VML-588
VML588

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.